2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1705700-22-6
VCID: VC4178655
InChI: InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Molecular Formula: C16H18F3N3O3S
Molecular Weight: 389.39

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.: 1705700-22-6

Cat. No.: VC4178655

Molecular Formula: C16H18F3N3O3S

Molecular Weight: 389.39

* For research use only. Not for human or veterinary use.

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole - 1705700-22-6

Specification

CAS No. 1705700-22-6
Molecular Formula C16H18F3N3O3S
Molecular Weight 389.39
IUPAC Name 2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3
Standard InChI Key FIQUVUVHIQAHKU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS No. 1705700-22-6) is defined by the molecular formula C₁₆H₁₈F₃N₃O₃S and a molecular weight of 389.39 g/mol. Its IUPAC name systematically describes the connectivity: a piperidine ring sulfonylated at the 1-position by a 4-ethylphenyl group, with the 4-position substituted by a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₆H₁₈F₃N₃O₃S
Molecular Weight389.39 g/mol
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
InChI KeyFIQUVUVHIQAHKU-UHFFFAOYSA-N

Structural Features

The molecule integrates three critical pharmacophores:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that enhances bioavailability and membrane permeability.

  • Sulfonyl Group: The 4-ethylphenylsulfonyl moiety contributes to electron-withdrawing effects, potentially influencing receptor binding.

  • 1,3,4-Oxadiazole: A five-membered heterocycle with a trifluoromethyl group at position 5, known for metabolic stability and hydrogen-bonding capacity .

The trifluoromethyl group’s electronegativity and lipophilicity may enhance interactions with hydrophobic enzyme pockets, a feature observed in other oxadiazole-based antimicrobial agents .

Synthetic Pathways

Key Synthesis Steps

The synthesis involves multi-step reactions, as outlined in preliminary data:

  • Piperidine Functionalization: Sulfonylation of piperidine at the 1-position using 4-ethylbenzenesulfonyl chloride under basic conditions.

  • Oxadiazole Formation: Cyclization of a thioamide intermediate with trifluoroacetic anhydride to form the 1,3,4-oxadiazole ring.

  • Coupling Reactions: Linking the sulfonylated piperidine to the oxadiazole via nucleophilic substitution or cross-coupling catalysis.

Table 2: Synthetic Intermediates

StepIntermediateReagents/Conditions
11-(4-Ethylphenylsulfonyl)piperidinePiperidine, 4-ethylbenzenesulfonyl chloride, K₂CO₃, DMF
25-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acidThioamide, TFAA, Pyridine
3Final CouplingDCC, DMAP, CH₂Cl₂

Optimization Challenges

Yield optimization requires precise control over reaction temperatures (typically 0–5°C for sulfonylation) and stoichiometric ratios. Chromatographic purification is often necessary due to byproduct formation during cyclization.

Biological Activity and Mechanisms

Enzyme Inhibition

Molecular docking studies suggest that the sulfonyl-piperidine moiety may interact with ATP-binding pockets of kinases or proteases. The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .

Research Findings and Applications

Preclinical Studies

In vitro assays on similar compounds reveal:

  • Anticancer Activity: Oxadiazoles induce apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 12 µM) .

  • Antiviral Effects: Derivatives inhibit HIV-1 protease with Ki values < 100 nM .

Pharmacokinetic Considerations

The logP value (estimated at 2.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration. Metabolic stability assays in liver microsomes show a half-life > 60 minutes, suggesting resistance to cytochrome P450 degradation.

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